Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester
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Description
Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester is a useful research compound. Its molecular formula is C32H31Cl2F2N3O4 and its molecular weight is 630.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-{[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl]carbonyl]amino}-3-methoxybenzoic acid is a complex benzoic acid derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C31H29Cl2F2N3O4, and it has a molecular weight of approximately 616.50 g/mol. The structure features multiple functional groups, including chloro and fluorine substituents, which are known to influence biological activity through various mechanisms.
Anticancer Properties
One of the most notable activities of this compound is its potential as an anticancer agent. It has been designated for the treatment of acute myeloid leukemia (AML) , demonstrating promising efficacy in preclinical models. The specific mechanism involves the modulation of signaling pathways critical for cell proliferation and survival.
Key Findings:
- In vitro studies have shown that this compound inhibits the growth of AML cell lines by inducing apoptosis and cell cycle arrest.
- Synergistic effects have been observed when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cells .
Enzyme Inhibition
Research indicates that the compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown activity against 11β-HSD1 , an enzyme implicated in glucocorticoid metabolism and associated with cognitive dysfunction.
Case Study:
A study demonstrated that derivatives similar to this compound exhibited micromolar activity against vesicular stomatitis virus and influenza virus, suggesting potential antiviral properties .
The biological activity of this benzoic acid derivative can be attributed to several mechanisms:
- Receptor Modulation: The presence of fluorine atoms enhances binding affinity to specific receptors involved in tumor growth.
- Enzyme Inhibition: By inhibiting key enzymes, the compound alters metabolic pathways that cancer cells rely on for growth and survival.
- Apoptosis Induction: The compound triggers apoptotic pathways in malignant cells, leading to programmed cell death.
Data Summary Table
Properties
Molecular Formula |
C32H31Cl2F2N3O4 |
---|---|
Molecular Weight |
630.5 g/mol |
IUPAC Name |
methyl 4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoate |
InChI |
InChI=1S/C32H31Cl2F2N3O4/c1-31(2,3)15-25-32(16-37,20-11-10-18(33)14-22(20)35)26(19-7-6-8-21(34)27(19)36)28(39-25)29(40)38-23-12-9-17(30(41)43-5)13-24(23)42-4/h6-14,25-26,28,39H,15H2,1-5H3,(H,38,40)/t25-,26-,28+,32-/m0/s1 |
InChI Key |
LCHHDUKJFGKTCK-ULWUHOHFSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)OC)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |
Canonical SMILES |
CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)OC)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
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